Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate
Description
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate (CAS: 2226821-19-6) is a protected imidazole derivative featuring a 1-[(2-(trimethylsilyl)ethoxy)methyl] (SEM) group and an ethyl ester at the 4-position of the imidazole ring. The SEM group is a widely used acid-labile protecting moiety in organic synthesis, particularly for nitrogen-containing heterocycles, due to its stability under basic and nucleophilic conditions and selective removal under mild acidic conditions (e.g., trifluoroacetic acid) . The ethyl ester at the 4-position enhances solubility in organic solvents and serves as a handle for further functionalization, such as hydrolysis to carboxylic acids or transesterification. This compound is frequently employed in multistep syntheses of pharmaceuticals and agrochemicals, where selective protection and deprotection strategies are critical .
Properties
Molecular Formula |
C12H22N2O3Si |
|---|---|
Molecular Weight |
270.40 g/mol |
IUPAC Name |
ethyl 1-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C12H22N2O3Si/c1-5-17-12(15)11-8-14(9-13-11)10-16-6-7-18(2,3)4/h8-9H,5-7,10H2,1-4H3 |
InChI Key |
SFCHLUWFCOAMIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)COCC[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate typically proceeds via a multi-step process involving:
- Protection of the imidazole nitrogen with the 2-(trimethylsilyl)ethoxy)methyl (SEM) group.
- Introduction of a cyano substituent at the 4-position of the imidazole ring.
- Bromine-magnesium exchange to generate an organomagnesium intermediate.
- Carboxylation via reaction with ethyl cyanoformate to install the ethyl carboxylate moiety.
This sequence is designed to achieve regioselective functionalization of the imidazole core while maintaining the integrity of sensitive groups.
Detailed Preparation Procedure
Step 1: Preparation of 2-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-4-carbonitrile
- Starting from 1H-imidazole, the nitrogen is protected using 2-(trimethylsilyl)ethoxymethyl chloride under basic conditions to yield the SEM-protected imidazole.
- Bromination at the 4-position introduces the bromo substituent.
- Conversion of the 4-position to a cyano group produces 2-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-4-carbonitrile.
Step 2: Bromine-Magnesium Exchange and Carboxylation
- The bromo-substituted intermediate (0.55 g, 1.8 mmol) is dissolved in tetrahydrofuran (THF, 6 mL) and cooled to -40 °C.
- Isopropylmagnesium chloride (2 M in THF, 1 mL) is added dropwise, initiating bromine-magnesium exchange to form the organomagnesium species.
- The reaction mixture is further cooled to -78 °C.
- Ethyl cyanoformate (0.3 g, 3.0 mmol) is added to the organomagnesium intermediate, enabling nucleophilic attack and formation of the ethyl carboxylate group at the 4-position.
- The mixture is allowed to warm to room temperature and stirred for 1 hour.
- The reaction is quenched with saturated aqueous ammonium chloride, extracted with ethyl acetate, washed with brine, dried, and concentrated.
Step 3: Purification
- The crude product is purified by silica gel solid-phase extraction (SPE) using 30% ethyl acetate in hexane as eluent.
- The final product is obtained as a colorless oil with a yield of approximately 74%.
Reaction Conditions and Parameters
| Parameter | Details |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature (bromine-magnesium exchange) | -40 °C to -78 °C |
| Temperature (carboxylation) | -78 °C to room temperature |
| Reaction time | 10 min (exchange), 1 hour (carboxylation) |
| Reagents | 2-bromo-SEM-imidazole-4-carbonitrile, isopropylmagnesium chloride, ethyl cyanoformate |
| Quenching agent | Saturated aqueous ammonium chloride |
| Purification | Silica gel SPE, 30% EtOAc/hexane |
| Yield | 74% |
Mechanistic Insights and Regioselectivity
- The bromine-magnesium exchange is a key step enabling the formation of a highly reactive organomagnesium intermediate at the 4-position of the imidazole ring.
- The SEM group serves as a protecting group for the imidazole nitrogen, preventing unwanted side reactions during metallation and carboxylation.
- The reaction with ethyl cyanoformate introduces the ethyl carboxylate substituent selectively at the 4-position.
- Equilibration of regioisomeric SEM-protected imidazoles prior to carboxylation ensures formation of a single regioisomeric product, enhancing purity and yield.
Comparative Summary of Preparation Methods
| Method Aspect | Description |
|---|---|
| Protection Strategy | SEM protection of imidazole nitrogen to enhance stability and regioselectivity |
| Organometallic Intermediate | Bromine-magnesium exchange using isopropylmagnesium chloride |
| Carboxylation Reagent | Ethyl cyanoformate as electrophilic carboxylating agent |
| Temperature Control | Low temperatures (-40 to -78 °C) to control reactivity and selectivity |
| Purification | Silica gel solid-phase extraction with ethyl acetate/hexane mixture |
| Yield | Moderate to good (~74%) |
Research and Source Diversity
The above preparation method is supported by:
- A 2008 peer-reviewed synthesis report detailing the synthesis of potassium 4-cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carboxylate, which uses a similar organometallic carboxylation approach and SEM protection strategy.
- ChemicalBook’s synthesis description of ethyl 4-cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carboxylate, which includes detailed reaction conditions and yields consistent with the above procedure.
- Additional confirmation from patent literature (WO2006/47277) providing procedural data and reaction conditions for this class of compounds.
Notes on Scale-Up and Industrial Application
- The reaction’s reliance on low temperatures and sensitive organometallic reagents suggests that scale-up requires careful temperature control and inert atmosphere techniques.
- Industrial processes may incorporate continuous flow reactors to improve heat transfer and reaction control.
- Purification by SPE or chromatography may be replaced by crystallization or alternative chromatographic techniques for cost efficiency at scale.
Summary Table of Key Data
| Compound Name | This compound |
|---|---|
| Molecular Formula | C13H21N3O3Si |
| Molecular Weight | 295.41 g/mol |
| CAS Number | 854044-52-3 |
| Key Reagents | 2-bromo-SEM-imidazole-4-carbonitrile, i-PrMgCl, ethyl cyanoformate |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -40 °C to -78 °C |
| Yield | 74% |
| Purification | Silica gel SPE (30% EtOAc/hexane) |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The ester and trimethylsilyl groups can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific conditions and reagents would need to be optimized.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester and silyl groups.
Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products
Hydrolysis: Yields 1H-imidazole-4-carboxylic acid and 2-(trimethylsilyl)ethanol.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its imidazole core.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antifungal activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate exerts its effects is largely dependent on its chemical structure. The imidazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate can be compared to related imidazole and heterocyclic derivatives, focusing on protecting groups, substituent positions, and reactivity. Below is a detailed analysis:
Protecting Group Comparison
Key Findings :
- The SEM group offers a balance between stability and ease of removal compared to trityl (overly bulky) and tert-butyl (less versatile in acidic conditions).
- Methyl groups are unsuitable for temporary protection but provide permanent stabilization for specific applications .
Substituent Position and Functional Group Analysis
Key Findings :
- The 4-carboxylate position in the target compound allows for steric accessibility in coupling reactions compared to 5-carboxylate derivatives .
- Bromo substituents (e.g., in CAS 954124-14-2) enable cross-coupling reactions, whereas amino groups facilitate hydrogen bonding or further derivatization .
Heterocyclic Core Modifications
Key Findings :
- Imidazole derivatives exhibit higher basicity and hydrogen-bonding capacity compared to pyrazoles, influencing their interaction with biological targets .
Biological Activity
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate (CAS No. 76513-69-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and potential therapeutic applications.
- Molecular Formula : C13H21N3O3Si
- Molecular Weight : 295.41 g/mol
- Structure : The compound features an imidazole ring, which is known for its biological relevance, particularly in drug design.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl imidazole-4-carboxylate derivatives with trimethylsilyl ether reagents. The process includes:
- Formation of the Imidazole Ring : Utilizing appropriate precursors to create the imidazole structure.
- Alkylation : Introducing the trimethylsilyl ethoxy group through alkylation reactions.
- Purification : The final product is purified using chromatographic techniques.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of imidazole derivatives, including this compound. For instance:
- In vitro assays showed that related compounds exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values as low as 52 nM .
- Compounds with similar structures have demonstrated mechanisms such as cell cycle arrest and apoptosis induction, indicating a promising avenue for cancer therapy .
The proposed mechanism for the antitumor activity includes:
- Tubulin Inhibition : Compounds targeting tubulin polymerization have shown effectiveness in disrupting mitotic processes, leading to cell death.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells, suggesting a dual mechanism of action .
Case Studies
| Study | Compound Tested | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|---|
| Study 1 | This compound | MCF-7 | 52 nM | Tubulin inhibition |
| Study 2 | Related Imidazole Derivative | MDA-MB-231 | 74 nM | Apoptosis induction |
Pharmacological Evaluation
The pharmacological profile of this compound suggests it may possess additional bioactivities such as:
Q & A
Q. Basic Characterization
- NMR : and NMR identify SEM group signals (δ ~0.05 ppm for Si(CH₃)₃, δ 3.5–3.7 ppm for -OCH₂CH₂Si-) and imidazole ring protons (δ 7.0–8.0 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 341.2).
Advanced Techniques : - X-ray Crystallography : Resolves 3D conformation, highlighting SEM group steric effects .
- Molecular Dynamics (MD) Simulations : Predict solubility and stability in biological matrices by modeling interactions with solvents .
How can researchers resolve contradictions in reactivity data between this compound and its structural analogs?
Advanced Reactivity Analysis
Discrepancies in reactivity (e.g., SEM group stability vs. allyl or benzyl analogs) arise from:
- Steric Hindrance : The bulky SEM group reduces nucleophilic attack at the imidazole nitrogen compared to smaller substituents .
- Electronic Effects : The electron-donating SEM ether alters imidazole ring electrophilicity, affecting coupling reactions.
Methodological Resolution : - Kinetic Studies : Compare reaction rates under identical conditions (e.g., SEM vs. benzyl protection in Pd-catalyzed cross-coupling) .
- DFT Calculations : Model transition states to explain regioselectivity differences .
What strategies are recommended for evaluating this compound’s stability under physiological conditions?
Q. Basic Stability Assessment
- pH-Dependent Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. SEM groups are stable at neutral pH but hydrolyze under acidic/basic conditions .
- Thermal Analysis : TGA/DSC identifies decomposition temperatures (>150°C typical for SEM-protected imidazoles) .
Advanced Protocols : - Forced Degradation Studies : Expose to UV light, peroxides, or enzymes (e.g., esterases) to simulate biological environments .
How does the SEM group influence biological activity compared to other protecting groups?
Advanced Structure-Activity Relationship (SAR)
The SEM group:
- Enhances Lipophilicity : Increases membrane permeability (logP ~2.5 vs. ~1.8 for unprotected imidazoles) .
- Reduces Off-Target Binding : Bulky SEM minimizes non-specific interactions with charged residues in enzymes .
Validation Methods : - Cellular Assays : Compare SEM-protected vs. deprotected analogs in cytotoxicity or target inhibition assays .
- Molecular Docking : Simulate SEM’s steric effects on binding pockets (e.g., serotonin receptors) .
What are the best practices for handling and storing this compound to prevent decomposition?
Q. Basic Safety and Storage
- Handling : Use inert atmosphere (N₂/Ar) gloves and avoid prolonged exposure to moisture .
- Storage : Store at –20°C in sealed, desiccated vials with molecular sieves.
Advanced Monitoring : - Stability-Indicating HPLC : Track purity over time; degradation products include imidazole-4-carboxylic acid and SEM-alcohol .
How can computational modeling guide the design of derivatives with improved bioactivity?
Q. Advanced Computational Design
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon modifying the SEM group or ester moiety .
Case Study : Derivatives with trifluoromethyl or thioether groups showed enhanced kinase inhibition in MD-simulated trajectories .
What are the methodological challenges in scaling up synthesis for in vivo studies?
Q. Advanced Process Chemistry
- Solvent Selection : Replace DMF with environmentally benign solvents (e.g., 2-MeTHF) to improve scalability .
- Catalyst Optimization : Transition from Pd(PPh₃)₄ to immobilized catalysts for easier recovery in cross-coupling steps .
Yield Optimization : - DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and SEM-Cl equivalents to maximize yield (>75%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
